molecular formula C20H20N4O3 B11050446 3,6-dihydroxy-6-methyl-N-phenyl-4-(pyridin-3-yl)-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide

3,6-dihydroxy-6-methyl-N-phenyl-4-(pyridin-3-yl)-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide

Cat. No.: B11050446
M. Wt: 364.4 g/mol
InChI Key: AMYIAQLYPPTENE-UHFFFAOYSA-N
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Description

3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, phenyl, pyridinyl, and carboxamide. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable diketone.

    Functional Group Introduction: The hydroxyl, methyl, phenyl, and pyridinyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of nitro groups may produce amines.

Scientific Research Applications

3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(2-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE: Similar structure but with a different position of the pyridinyl group.

    3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(4-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE: Another positional isomer with the pyridinyl group at the 4-position.

Uniqueness

The uniqueness of 3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

6-hydroxy-6-methyl-3-oxo-N-phenyl-4-pyridin-3-yl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-20(27)10-14-16(18(25)24-23-14)15(12-6-5-9-21-11-12)17(20)19(26)22-13-7-3-2-4-8-13/h2-9,11,15,17,27H,10H2,1H3,(H,22,26)(H2,23,24,25)

InChI Key

AMYIAQLYPPTENE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C1C(=O)NC3=CC=CC=C3)C4=CN=CC=C4)C(=O)NN2)O

Origin of Product

United States

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